3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methanesulfonamido, methoxy, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3,6-dichloropyridine-2-carboxylic acid and then introduce the methanesulfonamido-4-methoxyphenyl group through a series of reactions, including amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form chloro derivatives.
Reduction: : Reduction reactions can be used to convert the pyridine ring to a more reduced form.
Substitution: : The methanesulfonamido and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted methanesulfonamido or methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific pathways is required.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: : Similar in having methoxy and amide groups but lacks the pyridine ring and additional chloro groups.
3,6-Dichloropyridine-2-carboxylic acid: : Similar in having the pyridine ring and chloro groups but lacks the methanesulfonamido and methoxy groups.
Uniqueness
3,6-Dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity sets it apart from simpler analogs.
Properties
IUPAC Name |
3,6-dichloro-N-[3-(methanesulfonamido)-4-methoxyphenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-23-11-5-3-8(7-10(11)19-24(2,21)22)17-14(20)13-9(15)4-6-12(16)18-13/h3-7,19H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKTDAKFMFTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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